trans-3'-Hydroxy Cotinine N-β-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

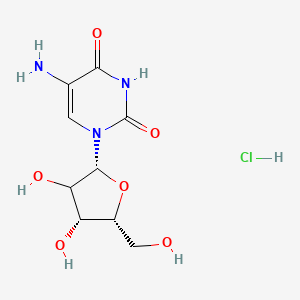

Trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (trans-3'-OH-CN-Gluc) is a metabolite of cotinine, an alkaloid found in the tobacco plant. Cotinine is the major metabolite of nicotine, the primary psychoactive ingredient in cigarettes. Trans-3'-OH-CN-Gluc is a glucuronide conjugate of cotinine, and is formed in the body as a result of glucuronidation of cotinine. Trans-3'-OH-CN-Gluc is a major metabolite of cotinine in humans, and is found in the urine and plasma of smokers.

Aplicaciones Científicas De Investigación

Biomarker for Tobacco Smoke Exposure (TSE)

Trans-3’-Hydroxy Cotinine (3HC) and cotinine (COT) are biomarkers for tobacco smoke exposure (TSE) . They are used to assess the associations of TSE with sociodemographics and TSE patterns in children who live with smokers .

Indicator of CYP2A6 Activity

The 3HC/COT ratio is a marker of CYP2A6 activity . CYP2A6 is an enzyme that metabolizes nicotine .

Study of Racial and Age-Related Differences in TSE

The 3HC/COT ratio can indicate racial and age-related differences in TSE . For example, non-Hispanic Black children and younger children are likely to have slower nicotine metabolism .

Sensitive Biomarker of Low-Level Nicotine Exposure

3HC may be a more sensitive biomarker of low-level nicotine exposure compared to COT . When compared to urinary COT, urinary 3HC is 2–4 times more concentrated and has a similar half-life when generated from COT .

Correlation with Nicotine Clearance

The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .

Development of Pharmacological Intervention Strategies

This measure of nicotine metabolism has been used to develop pharmacological intervention strategies for smoking cessation .

Mecanismo De Acción

Target of Action

Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a metabolite of nicotine, which is primarily metabolized in the liver . The primary target of this compound is the enzyme Cytochrome P450 2A6 (CYP2A6) , which plays a crucial role in the metabolism of nicotine .

Mode of Action

Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is formed through the metabolic processes of oxidation, hydroxylation, N-demethylation, and conjugation with glucuronic acid . The compound interacts with its target, CYP2A6, facilitating the metabolism of nicotine to cotinine .

Biochemical Pathways

The biochemical pathway involves the metabolism of nicotine to cotinine, primarily by C-oxidation . Cotinine is then metabolized by hydroxylation to form trans-3’-Hydroxy Cotinine, which is further metabolized by O-glucuronidation to form Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide .

Pharmacokinetics

The pharmacokinetics of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is closely related to the metabolism of nicotine. Cotinine, from which Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is derived, has a longer metabolic half-life compared to 3HC (16 hours vs. 5 hours) . The ratio of 3HC to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .

Result of Action

The formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is a result of the body’s attempt to metabolize and eliminate nicotine. This compound is a human urinary metabolite and a human xenobiotic metabolite , indicating that it is excreted in the urine following the metabolism of nicotine.

Action Environment

The action of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide is influenced by environmental factors such as the presence of nicotine and the activity of the CYP2A6 enzyme . The metabolism of nicotine, and thus the formation of Trans-3’-Hydroxy Cotinine N-β-D-Glucuronide, can be affected by factors such as genetic variations in the CYP2A6 enzyme, smoking behavior, and exposure to secondhand smoke .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-3'-Hydroxy Cotinine N-β-D-Glucuronide involves the conversion of trans-3'-Hydroxy Cotinine to its glucuronide form through a glucuronidation reaction.", "Starting Materials": [ "trans-3'-Hydroxy Cotinine", "β-D-Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of β-D-Glucuronic acid by DCC and DMAP in DMF to form the active ester intermediate.", "Step 2: Addition of trans-3'-Hydroxy Cotinine to the active ester intermediate in DMF to form the trans-3'-Hydroxy Cotinine N-β-D-Glucuronide intermediate.", "Step 3: Purification of the intermediate by column chromatography using DCM and diethyl ether as eluents.", "Step 4: Hydrolysis of the intermediate using NaHCO3 to form trans-3'-Hydroxy Cotinine N-β-D-Glucuronide.", "Step 5: Purification of the final product by column chromatography using DCM and diethyl ether as eluents.", "Step 6: Drying of the final product using anhydrous MgSO4.", "Step 7: Characterization of the final product using various spectroscopic techniques." ] } | |

Número CAS |

146275-18-5 |

Nombre del producto |

trans-3'-Hydroxy Cotinine N-β-D-Glucuronide |

Fórmula molecular |

C₁₆H₂₀N₂O₈ |

Peso molecular |

368.34 |

Sinónimos |

1-β-D-Glucopyranuronosyl-3-[(2S,4R)-4-hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]pyridinium Inner Salt; trans-3’-Hydroxycotinine-N-glucuronide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)